![molecular formula C9H16N2S B14303675 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile CAS No. 116547-81-0](/img/structure/B14303675.png)
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile is an organic compound characterized by the presence of an aminoethyl group, a sulfanyl group, and a nitrile group attached to a hexene backbone
Métodos De Preparación
The synthesis of 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution reaction where a suitable halide precursor reacts with 2-aminoethanethiol in the presence of a base to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds and ionic interactions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile include:
[(2-Aminoethyl)sulfanyl]sulfonic acid: Differing by the presence of a sulfonic acid group instead of a nitrile group.
3-[(2-Aminoethyl)sulfanyl]butanoic acid: Similar structure but with a butanoic acid group.
Thienamycin: Contains a similar aminoethyl group but is a more complex antibiotic molecule
Propiedades
Número CAS |
116547-81-0 |
|---|---|
Fórmula molecular |
C9H16N2S |
Peso molecular |
184.30 g/mol |
Nombre IUPAC |
3-(2-aminoethylsulfanyl)-4-methylhex-3-enenitrile |
InChI |
InChI=1S/C9H16N2S/c1-3-8(2)9(4-5-10)12-7-6-11/h3-4,6-7,11H2,1-2H3 |
Clave InChI |
URJGFCJEALZCES-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(CC#N)SCCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


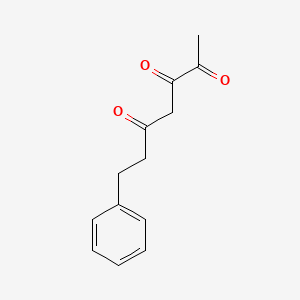
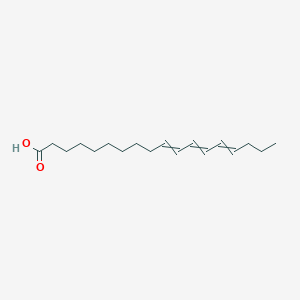



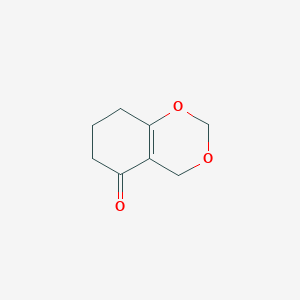
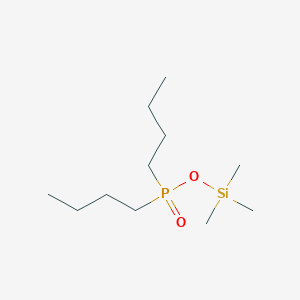

![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
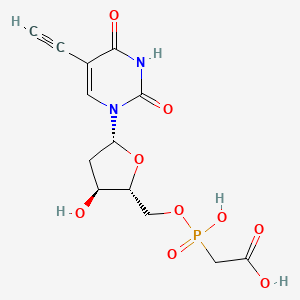
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
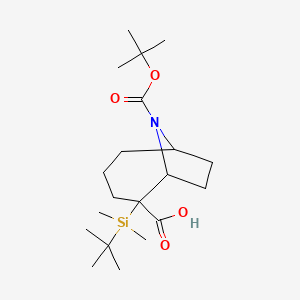
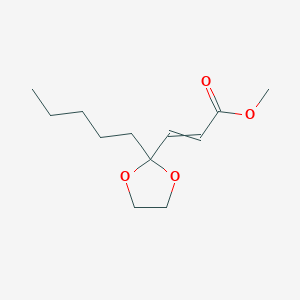
![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
